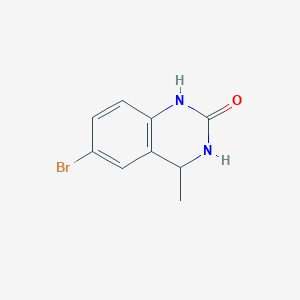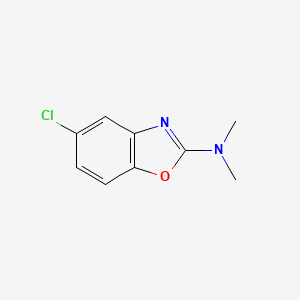![molecular formula C18H20N10 B12271256 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-2-metil-6-(1H-pirazolo-1-il)pirimidina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirazolo[3,4-d]pirimidina. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-2-metil-6-(1H-pirazolo-1-il)pirimidina típicamente implica reacciones orgánicas multi-paso. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de tales compuestos a menudo emplea rutas sintéticas escalables que aseguran alto rendimiento y pureza. Los catalizadores y las condiciones de reacción optimizadas, como la temperatura y la elección del disolvente, juegan un papel crucial en la eficiencia del proceso. Por ejemplo, se ha demostrado que el uso de ácido sulfónico soportado en carbono amorfo (AC-SO3H) como catalizador mejora el rendimiento y reduce los tiempos de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-2-metil-6-(1H-pirazolo-1-il)pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para obtener los productos deseados .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en posiciones específicas de la molécula .
Aplicaciones Científicas De Investigación
4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-2-metil-6-(1H-pirazolo-1-il)pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como sonda bioquímica para investigar procesos celulares.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-2-metil-6-(1H-pirazolo-1-il)pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en las vías celulares y los efectos biológicos. Por ejemplo, puede inhibir ciertas cinasas, afectando así las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de pirazolo[3,4-b]piridina: Estos compuestos comparten una estructura central similar y exhiben actividades biológicas comparables.
Derivados de 1H-pirazolo-3-carboxamida: Estos compuestos son conocidos por sus propiedades de inhibición de cinasas.
Unicidad
4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-2-metil-6-(1H-pirazolo-1-il)pirimidina es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su capacidad para interactuar con múltiples objetivos moleculares lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C18H20N10 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1-methyl-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20N10/c1-13-23-15(10-16(24-13)28-5-3-4-21-28)26-6-8-27(9-7-26)18-14-11-22-25(2)17(14)19-12-20-18/h3-5,10-12H,6-9H2,1-2H3 |
Clave InChI |
IEYKBMMQWSWCQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)N5C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271178.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12271192.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)

![2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B12271274.png)
